molecular formula C6H5Cl2NO B14839305 4-Chloro-6-(chloromethyl)pyridin-3-OL

4-Chloro-6-(chloromethyl)pyridin-3-OL

Cat. No.: B14839305
M. Wt: 178.01 g/mol
InChI Key: ZCKIVTOQKMYYJN-UHFFFAOYSA-N
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Description

4-Chloro-6-(chloromethyl)pyridin-3-OL is a chemical compound that belongs to the class of chlorinated pyridines This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(chloromethyl)pyridin-3-OL typically involves the chlorination of pyridine derivatives. One common method involves the reaction of 3-hydroxypyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(chloromethyl)pyridin-3-OL can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the pyridine ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Substitution: Formation of substituted pyridines with different functional groups.

    Oxidation: Formation of pyridine ketones or aldehydes.

    Reduction: Formation of dechlorinated pyridine derivatives.

Scientific Research Applications

4-Chloro-6-(chloromethyl)pyridin-3-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(chloromethyl)pyridin-3-OL involves its interaction with specific molecular targets. The chlorine atoms and hydroxyl group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(chloromethyl)pyridin-3-OL is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its dual chlorine substitution and hydroxyl group make it a versatile intermediate for various chemical transformations and applications.

Properties

Molecular Formula

C6H5Cl2NO

Molecular Weight

178.01 g/mol

IUPAC Name

4-chloro-6-(chloromethyl)pyridin-3-ol

InChI

InChI=1S/C6H5Cl2NO/c7-2-4-1-5(8)6(10)3-9-4/h1,3,10H,2H2

InChI Key

ZCKIVTOQKMYYJN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1Cl)O)CCl

Origin of Product

United States

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